Physical properties and CAS registry number of tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride
Physical properties and CAS registry number of tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride
An In-Depth Technical Guide to tert-Butyl (6-nitropyridin-2-yl)carbamate Hydrochloride: Characterization, Synthesis, and Downstream Applications
Executive Summary
In the landscape of modern medicinal chemistry, functionalized aminopyridines serve as privileged scaffolds for kinase inhibitors, receptor antagonists, and novel antimicrobial agents. Among these building blocks, tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride occupies a critical node in synthetic pipelines. The strategic placement of a protected amine (Boc) and a reducible nitro group on a pyridine ring allows for highly chemoselective downstream functionalization.
This whitepaper provides a comprehensive technical analysis of tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride. We dissect its physicochemical properties, clarify widespread CAS registry discrepancies, and provide field-proven, self-validating protocols for its synthesis and analytical verification.
Chemical Identity and Registry Discrepancies
Accurate chemical identification is the bedrock of reproducible research. A significant challenge in sourcing this compound is the frequent misattribution of CAS registry numbers across global supplier databases.
The correct CAS registry number for the hydrochloride salt is 1557630-62-2 [1]. The corresponding free base form is registered under CAS 1152428-59-5 [2].
Critical Quality Warning: Several commercial aggregators incorrectly list CAS 1258640-05-9 for this compound. However, rigorous database verification confirms that 1258640-05-9 actually corresponds to a completely different heterocycle: 1-tert-Butyl-1H-pyrazol-4-amine hydrochloride [3]. Researchers must rely on structural validation rather than CAS numbers alone when procuring this material.
Table 1: Chemical Identifiers
| Property | Value |
| Chemical Name | tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride |
| IUPAC Name | tert-butyl N-(6-nitropyridin-2-yl)carbamate;hydrochloride |
| CAS Number (HCl Salt) | 1557630-62-2 |
| CAS Number (Free Base) | 1152428-59-5 |
| Molecular Formula | C₁₀H₁₄ClN₃O₄ (or C₁₀H₁₃N₃O₄ · HCl) |
| Molecular Weight | 275.69 g/mol |
Physicochemical Properties and Salt Selection Causality
The decision to utilize the hydrochloride salt over the free base is driven by fundamental thermodynamic and kinetic principles. The electron-withdrawing nature of the nitro group at the 6-position significantly depletes the electron density of the pyridine ring. While this activates the ring for certain nucleophilic substitutions, it also makes the free base susceptible to oxidative degradation during long-term storage.
Protonation of the pyridine nitrogen to form the HCl salt establishes a stable crystalline lattice, drastically reducing hygroscopicity and oxidative vulnerability. Furthermore, the salt form exhibits superior solubility profiles in polar aprotic solvents (like DMF and DMSO), which are essential for subsequent cross-coupling or reduction reactions.
Table 2: Physicochemical Data
| Parameter | Specification |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Hexanes |
| Storage Conditions | 2-8°C, desiccated under inert atmosphere (Argon/N₂) |
| pKa (Pyridine N, est.) | ~2.5 - 3.5 |
Synthetic Workflow and Mechanistic Causality
The synthesis of tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride typically begins with 2-amino-6-nitropyridine. The amine is protected using Di-tert-butyl dicarbonate (Boc₂O)[4], followed by controlled acidification.
Synthetic workflow for tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride.
Protocol 1: Chemoselective Salt Formation
Causality Focus: The most critical failure point in this synthesis is the inadvertent cleavage of the acid-sensitive Boc group. Aqueous HCl cannot be used. By utilizing anhydrous HCl dissolved in dioxane, the system remains strictly non-aqueous, allowing the thermodynamic protonation of the pyridine nitrogen to occur without triggering the solvolysis of the carbamate.
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Dissolution: Dissolve 10 mmol of the free base (CAS 1152428-59-5) in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Reasoning: Total exclusion of moisture prevents the formation of hydronium ions, which are highly active in Boc deprotection.
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Thermal Control: Submerge the reaction flask in an ice-water bath (0°C). Reasoning: The protonation is exothermic. Lowering the kinetic energy of the system suppresses the activation energy required for the unwanted Boc cleavage.
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Acidification: Slowly add 1.2 equivalents (12 mmol) of 4M HCl in dioxane dropwise over 15 minutes.
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Isolation: Stir for 30 minutes, allow to warm to ambient temperature, and collect the resulting pale yellow precipitate via vacuum filtration. Wash with cold anhydrous diethyl ether (2 x 10 mL) to strip away residual dioxane. Dry under high vacuum over P₂O₅.
Analytical Characterization and Self-Validating Quality Control
To ensure the integrity of the Boc group post-acidification, researchers must employ self-validating analytical techniques. Standard HPLC-UV is insufficient as it cannot differentiate between the intact molecule and certain degradation byproducts.
Protocol 2: Self-Validating LC-MS Analysis
Causality Focus: This protocol uses in-source fragmentation as a diagnostic tool. By intentionally looking for specific mass-to-charge (m/z) losses, the analytical run validates its own accuracy.
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Sample Preparation: Dissolve 1 mg of the synthesized salt in 1 mL of LC-MS grade Methanol. Do not use acidic aqueous diluents (e.g., 0.1% TFA in water) for the stock solution, as prolonged sitting in the autosampler will cause baseline Boc degradation.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
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Mass Spectrometry (ESI+): Monitor the primary [M+H]⁺ ion at m/z 240.2 (representing the ionized free base, as the chloride ion dissociates in solution).
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Self-Validation Check: Interrogate the spectra for a secondary peak at m/z 140.1 . This represents [M+H - 100]⁺, which is the diagnostic loss of the Boc group (isobutylene + CO₂) occurring within the MS source. If the chromatogram shows a single sharp UV peak but the MS shows both 240.2 and 140.1, the protocol self-validates that the Boc group was perfectly intact in the solid material and only fragmented due to the ionization energy.
Downstream Applications in Drug Discovery
The primary utility of this compound lies in its ability to undergo chemoselective nitro reduction. The resulting tert-Butyl (6-aminopyridin-2-yl)carbamate is a highly versatile nucleophile used to synthesize asymmetric 2,6-diaminopyridine derivatives, which are frequent hinge-binding motifs in ATP-competitive kinase inhibitors.
Downstream application workflow for synthesizing aminopyridine-based therapeutics.
By carefully controlling the reduction conditions (e.g., using Iron and Ammonium Chloride instead of Palladium-catalyzed hydrogenation if halogenated functional groups are present elsewhere in a complex intermediate), chemists can leverage this building block to rapidly expand structure-activity relationship (SAR) libraries.
References
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NextSDS. "tert-Butyl (6-nitropyridin-2-yl)carbaMate — Chemical Substance Information." NextSDS Database. Available at:[Link]
